molecular formula C12H18ClN3O4 B13906884 1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13906884
M. Wt: 303.74 g/mol
InChI Key: UCKKEWXBLRSASW-IVZWLZJFSA-N
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Description

1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a chlorinated ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorinated ethylamino group. Common synthetic routes may include:

    Step 1: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the oxolan ring via nucleophilic substitution reactions.

    Step 3: Chlorination of the ethylamino group using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorinated ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce hydroxyl-containing derivatives.

Scientific Research Applications

1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the chlorinated ethylamino group and the oxolan ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18ClN3O4

Molecular Weight

303.74 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18ClN3O4/c1-7-6-16(12(19)15-11(7)18)10-4-8(17)9(20-10)5-14-3-2-13/h6,8-10,14,17H,2-5H2,1H3,(H,15,18,19)/t8-,9+,10+/m0/s1

InChI Key

UCKKEWXBLRSASW-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNCCCl)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNCCCl)O

Origin of Product

United States

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